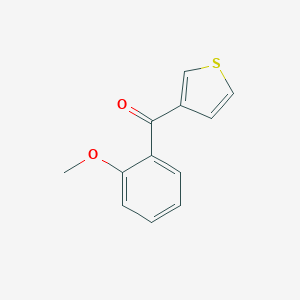

3-(2-Methoxybenzoyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAKRXIKWPTTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546627 | |

| Record name | (2-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109106-65-2 | |

| Record name | (2-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Methoxybenzoyl Thiophene and Its Structural Analogues

Direct Aroylation and Acylation Strategies on the Thiophene (B33073) Core

Direct aroylation and acylation of the pre-formed thiophene ring represent a common and straightforward approach to introduce the 2-methoxybenzoyl moiety. The Friedel-Crafts acylation is the most prominent reaction in this category, though it presents challenges in controlling the regioselectivity.

Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution. However, acylation typically shows a strong preference for the 2-position due to the greater stabilization of the cationic intermediate by the adjacent sulfur atom. To achieve the desired 3-substitution, strategies often involve the use of 2-substituted thiophenes that direct the incoming acyl group to the 3- or 4-position, or employ specific catalysts and reaction conditions to overcome the inherent regioselectivity.

For instance, the Friedel-Crafts acylation of thiophene with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), is a primary method. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the thiophene ring. While 2-acylation is the major product, the 3-acylated isomer can be obtained, often in lower yields, and its separation from the 2-isomer is a critical step. The ratio of 2- to 3-acylation is influenced by factors such as the solvent, temperature, and the nature of the Lewis acid.

| Catalyst | Acylating Agent | Solvent | Typical Outcome |

| AlCl₃ | 2-Methoxybenzoyl chloride | Dichloromethane | Mixture of 2- and 3-isomers, with 2-isomer predominating |

| SnCl₄ | 2-Methoxybenzoyl chloride | Nitrobenzene | Can favor 3-acylation to a greater extent than AlCl₃ |

| Zeolites | 2-Methoxybenzoic anhydride | Solvent-free | Green alternative, regioselectivity depends on zeolite structure |

Cyclization and Condensation Pathways to the Thiophene Scaffold

An alternative to functionalizing a pre-existing thiophene ring is to construct the thiophene scaffold with the desired 3-(2-methoxybenzoyl) substituent pattern already incorporated. Several named reactions are instrumental in this approach, building the heterocyclic ring from acyclic precursors.

The Gewald aminothiophene synthesis is a powerful one-pot multicomponent reaction that yields highly substituted 2-aminothiophenes. The reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. While this method primarily produces 2-aminothiophenes, subsequent modifications of the amino group and other substituents can lead to the desired 3-aroylthiophene structure. The mechanism is believed to start with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org

The Fiesselmann thiophene synthesis provides access to 3-hydroxythiophene derivatives through the reaction of α,β-acetylenic esters with thioglycolic acid esters. wikipedia.org The resulting thiophene can then be further functionalized. A key step in the mechanism involves the deprotonation of the thioglycolic acid ester, which then attacks the alkyne. wikipedia.org Subsequent cyclization and elimination steps lead to the thiophene ring. wikipedia.org

The Paal-Knorr thiophene synthesis is a classic method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.org By carefully choosing the starting 1,4-dicarbonyl compound, one can introduce the desired aroyl group at the 3-position of the resulting thiophene. The mechanism is thought to involve the conversion of the diketone to a thioketone, which then undergoes cyclization. wikipedia.org

The Hinsberg synthesis offers another route to substituted thiophenes by reacting a 1,2-dicarbonyl compound with diethyl thiodiacetate. This method allows for the synthesis of thiophene-2,5-dicarboxylates which can be further modified.

Multicomponent Reaction Approaches in Thiophene Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov These reactions are advantageous due to their atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds in a time-efficient manner.

While specific examples of MCRs leading directly to 3-(2-Methoxybenzoyl)thiophene are not extensively reported, the principles of MCRs can be applied to construct highly substituted thiophene rings that can be precursors to the target molecule. For instance, variations of the Gewald reaction, which is itself an MCR, can be designed to introduce the necessary functionalities. nih.gov

The development of novel MCRs for thiophene synthesis is an active area of research. The general approach involves the careful selection of starting materials that, upon reaction, will assemble into the desired thiophene core with the appropriate substitution pattern. The challenge lies in controlling the regiochemistry of the multiple bond-forming events.

Derivatization and Functionalization of the Methoxybenzoyl and Thiophene Moieties

Once this compound is synthesized, it can serve as a versatile platform for further chemical modifications. Both the thiophene ring and the methoxybenzoyl moiety are amenable to a variety of functionalization reactions, allowing for the creation of a library of related compounds.

Reactions on the Thiophene Ring: The thiophene ring in 3-aroylthiophenes is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the aroyl group. However, under forcing conditions, electrophilic substitution reactions such as nitration, halogenation, and sulfonation can occur, typically at the 5-position, which is the most activated position remaining. Metalation of the thiophene ring, for example, using organolithium reagents, can provide a nucleophilic carbon atom that can then react with various electrophiles, offering a powerful tool for introducing a wide range of substituents.

Modifications of the Methoxybenzoyl Moiety: The 2-methoxybenzoyl group also offers several handles for derivatization. The methoxy (B1213986) group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 2-hydroxybenzoyl derivative. The carbonyl group of the ketone can undergo a variety of reactions, including reduction to an alcohol or a methylene (B1212753) group (e.g., via Wolff-Kishner or Clemmensen reduction), or conversion to an oxime or hydrazone.

Summary of Potential Derivatization Reactions:

| Moiety | Reaction Type | Reagents | Potential Product |

| Thiophene Ring | Electrophilic Nitration | HNO₃/H₂SO₄ | 5-Nitro-3-(2-methoxybenzoyl)thiophene |

| Thiophene Ring | Halogenation | NBS/NCS | 5-Halo-3-(2-methoxybenzoyl)thiophene |

| Thiophene Ring | Metalation-Alkylation | n-BuLi, then RX | 2-Alkyl-3-(2-methoxybenzoyl)thiophene |

| Methoxy Group | Demethylation | BBr₃ | 3-(2-Hydroxybenzoyl)thiophene |

| Carbonyl Group | Reduction | NaBH₄ | (3-Thienyl)(2-methoxyphenyl)methanol |

| Carbonyl Group | Reductive Amination | RNH₂, NaBH₃CN | N-Alkyl-(3-thienyl)(2-methoxyphenyl)methanamine |

Catalytic and Mechanistic Aspects of Synthetic Routes

The efficiency and selectivity of the synthetic routes to this compound are critically dependent on the catalysts employed and the underlying reaction mechanisms.

In Direct Aroylation , the Friedel-Crafts reaction is catalyzed by Lewis acids. The mechanism involves the coordination of the Lewis acid to the acyl chloride, which generates a highly reactive acylium ion or a polarized complex. This electrophile is then attacked by the π-electrons of the thiophene ring, forming a σ-complex (also known as an arenium ion). The regioselectivity is determined by the relative stability of the possible σ-complexes. Attack at the 2-position leads to a more stabilized intermediate due to resonance involving the sulfur atom. Overcoming this inherent preference for 2-acylation often requires careful selection of the catalyst and reaction conditions. Solid acid catalysts, such as zeolites, are being explored as more environmentally benign alternatives to traditional Lewis acids.

For Cyclization and Condensation Pathways , the mechanisms are varied. The Gewald reaction mechanism is initiated by a Knoevenagel condensation. acs.org This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. A subsequent cyclization via attack of the sulfur on the nitrile group, followed by tautomerization, leads to the 2-aminothiophene product. acs.orgresearchgate.netchemrxiv.org The Paal-Knorr synthesis is believed to proceed through the initial formation of a thioketone from the 1,4-dicarbonyl compound, which then undergoes an intramolecular cyclization and dehydration to form the thiophene ring. organic-chemistry.orgwikipedia.org The Fiesselmann synthesis involves a base-catalyzed conjugate addition of a thioglycolate to an acetylenic ester, followed by an intramolecular Dieckmann-type condensation and subsequent elimination to form the thiophene ring. wikipedia.orgderpharmachemica.com

In Multicomponent Reactions , the catalytic cycles can be complex, often involving a cascade of reactions where the product of one step is the substrate for the next. The catalyst's role is to facilitate each of these transformations in a controlled manner. For many MCRs leading to thiophenes, the catalyst, which can be a metal complex or a small organic molecule, activates the starting materials and orchestrates the sequence of bond formations. nih.govtandfonline.com

Advanced Spectroscopic and Structural Characterization of 3 2 Methoxybenzoyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-(2-Methoxybenzoyl)thiophene, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide unambiguous assignments of all proton and carbon signals. mdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. chemicalbook.comhmdb.ca The signals for the aromatic protons of the thiophene (B33073) and methoxybenzoyl moieties appear in distinct regions, with their multiplicity and coupling constants revealing their connectivity. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. hmdb.cachemicalbook.comchemicalbook.com The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are instrumental in establishing the connectivity between protons that are coupled to each other. libretexts.orgcam.ac.uk This is particularly useful for assigning the protons within the thiophene and benzoyl rings. uci.edu These techniques help to trace out the coupling networks within the molecule. cam.ac.uk

A representative, though general, compilation of expected chemical shifts for the core structures is provided in the table below. Specific shifts for this compound will vary based on the combined electronic effects of the substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H-2/H-5 | 7.1 - 7.4 | 125 - 128 |

| Thiophene H-3/H-4 | 6.9 - 7.2 | 127 - 128 |

| Methoxybenzoyl Aromatic H | 6.8 - 7.8 | 110 - 160 |

| Methoxy (B1213986) (OCH₃) H | ~3.8 | ~55 |

| Carbonyl C | N/A | ~185 - 195 |

Note: These are approximate ranges and can vary based on solvent and specific molecular conformation.

Mass Spectrometry: High-Resolution and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. utdallas.edu High-resolution mass spectrometry (HRMS) provides the exact molecular weight of this compound, allowing for the determination of its elemental composition.

The electron impact (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. nih.gov The initial fragmentation often involves the cleavage of the bond between the carbonyl group and the thiophene ring, a common pathway for ketones. libretexts.org Another significant fragmentation pathway is the loss of the methoxy group. acs.org Analysis of these fragmentation patterns provides valuable structural information, confirming the connectivity of the different moieties within the molecule. libretexts.orgniscpr.res.in

Table 2: Major Predicted Fragments in the Mass Spectrum

| Fragment Ion | Structure |

|---|---|

| [M-OCH₃]⁺ | (Thiophene-C=O-Benzene)⁺ |

| [Thiophene-C≡O]⁺ | Thienoyl cation |

| [C₆H₄OCH₃-C≡O]⁺ | Methoxybenzoyl cation |

| [C₄H₃S]⁺ | Thienyl cation |

Note: The relative intensities of these fragments depend on the ionization energy.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu The IR spectrum of this compound displays several characteristic absorption bands. libretexts.org

The most prominent peak is the strong absorption corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1630-1680 cm⁻¹. utdallas.edulibretexts.org The exact position of this band can provide insight into the electronic environment of the carbonyl group. The spectrum also shows characteristic C-H stretching vibrations for the aromatic rings, as well as C=C stretching vibrations for both the thiophene and benzene (B151609) rings. globalresearchonline.netjetir.org The C-O stretching of the methoxy group is also identifiable. jetir.org The assignment of these vibrational modes can be further refined using computational methods. scienceasia.orgepstem.net

Table 3: Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1630 - 1680 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-O (ether) | Stretch | 1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* transitions. researchgate.netlibretexts.org

Table 4: Expected Electronic Transitions

| Transition | Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 250 - 350 | Involving the extended conjugated system |

| n → π* | 300 - 400 | From the lone pair on the carbonyl oxygen |

Note: The exact λ_max values are dependent on the solvent and molecular conformation. uobabylon.edu.iq

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

For this compound, an X-ray crystal structure would reveal the dihedral angle between the plane of the thiophene ring and the plane of the benzoyl group. iucr.org This angle is a critical parameter as it influences the extent of electronic conjugation between the two ring systems. The crystal packing is stabilized by various intermolecular interactions. mdpi.com The structural data obtained from SCXRD is invaluable for understanding structure-property relationships. researchgate.netbakhtiniada.ru

Complementary Spectroscopic Techniques and Methods

In addition to the primary techniques discussed, other spectroscopic and analytical methods can provide further characterization of this compound. These can include computational studies to support the interpretation of experimental data. epstem.net For instance, Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies, and electronic transition energies, offering a powerful complement to experimental results. globalresearchonline.netiisc.ac.in The analysis of related thiophene derivatives also provides a basis for understanding the properties of the title compound. eurjchem.comresearchgate.net

Reactivity and Chemical Transformations of 3 2 Methoxybenzoyl Thiophene

Electrophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is an aromatic system that readily undergoes electrophilic substitution reactions. Its reactivity is generally higher than that of benzene (B151609) due to the electron-donating nature of the sulfur atom, which can stabilize the intermediate sigma complex. numberanalytics.comuomustansiriyah.edu.iq In substituted thiophenes, the position of electrophilic attack is directed by the electronic properties of the existing substituents.

In 3-(2-Methoxybenzoyl)thiophene, the thiophene ring is substituted at the 3-position with a benzoyl group. The carbonyl moiety of the benzoyl group is strongly deactivating and acts as a meta-director in typical electrophilic aromatic substitution. However, in the context of the highly reactive thiophene ring, its influence is more nuanced. The deactivating effect of the acyl group primarily impacts the adjacent positions (2 and 4). The sulfur atom, meanwhile, strongly activates the α-positions (2 and 5).

For a 3-substituted thiophene, electrophilic attack generally prefers the vacant α-position (position 2). If the substituent at C3 is electron-withdrawing, as the benzoyl group is, the reactivity of the C2 and C4 positions is reduced. However, the C5 position remains the most activated site for electrophilic attack, as it is an α-position to the sulfur and is least affected by the deactivating group at C3. Studies on the acylation of 3-acetylthiophene (B72516) have shown that electrophiles preferentially attack the C5 position (referred to as position 4 in the context of that specific study's numbering). arkat-usa.org Therefore, for this compound, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to yield predominantly the 5-substituted product.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-(2-Methoxybenzoyl)-5-nitrothiophene |

| Bromination | Br₂/FeBr₃ | 5-Bromo-3-(2-methoxybenzoyl)thiophene |

Reactions of the Carbonyl Group: Reduction and Condensation

The ketone carbonyl group in this compound is a key site for chemical transformations, particularly reduction and condensation reactions.

Reduction: The carbonyl can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group. The choice of reducing agent determines the outcome. Reduction to the corresponding alcohol, [3-(2-methoxybenzoyl)thienyl]methanol, can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Complete reduction of the carbonyl to a methylene group (–CH₂–), yielding 3-(2-methoxybenzyl)thiophene, can be accomplished under harsher conditions. libretexts.org The Wolff-Kishner reduction, which involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent, is a common method. libretexts.org Alternatively, the Clemmensen reduction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). libretexts.org Another method is the two-step hydrogenolysis of a thioacetal, which is performed under neutral conditions using Raney Nickel. libretexts.org

Table 2: Carbonyl Group Reduction Methods

| Reaction Type | Reagents | Product |

|---|---|---|

| Alcohol Formation | NaBH₄ or LiAlH₄ | [3-(2-Methoxybenzoyl)thienyl]methanol |

| Deoxygenation (Wolff-Kishner) | N₂H₄, KOH, heat | 3-(2-Methoxybenzyl)thiophene |

| Deoxygenation (Clemmensen) | Zn(Hg), HCl | 3-(2-Methoxybenzyl)thiophene |

Condensation: The carbonyl group can also undergo condensation reactions. For instance, it can react with hydroxylamine (B1172632) to form an oxime or with substituted hydrazines to form hydrazones. Aldol-type condensation reactions are also possible if an enolizable proton is present alpha to the carbonyl, though in this case, the alpha positions are on the aromatic rings, making such reactions less typical.

Photochemical Reactions: Photocycloaddition and Photoisomerization Studies

The photochemistry of benzoylthiophenes has been a subject of significant research. These compounds can undergo several photochemical transformations upon irradiation with UV light.

Photocycloaddition: A well-documented reaction for benzoylthiophenes is the Paternò-Büchi reaction, which is the photocycloaddition of a carbonyl group to an alkene to form an oxetane. cdnsciencepub.comcdnsciencepub.com Studies on 3-benzoylthiophene (B1295597) derivatives show that upon irradiation in the presence of an alkene like isobutylene, they undergo photocycloaddition at the carbonyl group. cdnsciencepub.com The initially formed oxetanes are often thermally unstable and can decompose, for example, by eliminating formaldehyde (B43269) to yield a substituted olefin. cdnsciencepub.com The reactivity is linked to the nature of the lowest excited triplet state; 3-benzoylthiophenes typically have a lowest n,π* triplet state, which is reactive in such cycloadditions. cdnsciencepub.com

Photoisomerization: Another potential photochemical pathway for thiophenes is photoisomerization, where substituents on the thiophene ring migrate to different positions. For example, irradiation of 2-substituted thiophenes can lead to the corresponding 3-substituted isomers. netsci-journal.com However, this rearrangement is generally inhibited by the presence of carbonyl and olefinic substituents on the thiophene ring. netsci-journal.com Therefore, this compound is not expected to undergo significant photoisomerization of the benzoyl group around the thiophene ring.

Table 3: Photochemical Reactivity of 3-Benzoylthiophene Derivatives

| Reaction | Conditions | Reactant | Outcome |

|---|---|---|---|

| Photocycloaddition | UV irradiation, benzene | Isobutylene | Formation of an unstable oxetane, followed by thermal decomposition to an olefin. cdnsciencepub.com |

Oxidation and Reduction Pathways

The thiophene ring in this compound can undergo both oxidation and reduction, leading to significant structural changes.

Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation. Metabolic studies on 3-aroylthiophenes have shown that cytochrome P450 enzymes can oxidize the thiophene ring to a highly reactive and electrophilic thiophene sulfoxide (B87167) (thiophene S-oxide). nih.govnih.gov These intermediates can be trapped by nucleophiles like glutathione (B108866) or mercaptoethanol. nih.gov Chemical oxidation using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), can also lead to thiophene 1-oxides and, with stronger oxidation, to thiophene 1,1-dioxides. researchgate.net These oxidized species are useful intermediates in Diels-Alder reactions. researchgate.net Electrochemical oxidation is also a known pathway for thiophenes, leading to the formation of radical cations that can polymerize. researchgate.net

Reduction: The thiophene ring is aromatic and generally resistant to reduction. However, under certain catalytic hydrogenation conditions, the ring can be reduced. Partial or complete reduction of the thiophene ring can be achieved, though this often requires harsh conditions and specific catalysts. researchgate.net For instance, reduction can lead to dihydrothiophene or, upon complete saturation, to tetrahydrothiophene (B86538) derivatives. The choice of catalyst and conditions is crucial to control the extent of reduction and to avoid side reactions.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the this compound scaffold. thieme-connect.comresearchgate.net To be used in these reactions, the thiophene ring must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate. As discussed in section 4.1, halogenation would likely occur at the 5-position.

Assuming the synthesis of 5-bromo-3-(2-methoxybenzoyl)thiophene, a variety of cross-coupling reactions become accessible:

Suzuki Coupling: Reaction with a boronic acid or ester (Ar-B(OH)₂) in the presence of a palladium catalyst and a base can introduce a new aryl or alkyl group at the 5-position.

Heck Coupling: Palladium-catalyzed reaction with an alkene can be used to install a vinyl group at the 5-position.

Sonogashira Coupling: A palladium and copper co-catalyzed reaction with a terminal alkyne introduces an alkynyl substituent.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine can form a new carbon-nitrogen bond, leading to a 5-amino-substituted thiophene derivative. mdpi.com

Stille Coupling: This reaction uses an organostannane reagent (R-SnBu₃) with a palladium catalyst to form a C-C bond.

These reactions provide versatile pathways to elaborate the core structure of this compound, enabling the synthesis of a wide array of complex derivatives.

Table 4: Potential Metal-Catalyzed Functionalization of 5-Bromo-3-(2-methoxybenzoyl)thiophene

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | 5-Aryl/Alkyl substituted |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | 5-Vinyl substituted |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 5-Alkynyl substituted |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand, Base | 5-Amino substituted |

Mechanistic Insights into the Biological Activities of 3 2 Methoxybenzoyl Thiophene Analogues in Vitro Research

In Vitro Enzyme Inhibition Kinetics and Selectivity

In vitro studies have revealed that analogues of 3-(2-methoxybenzoyl)thiophene are potent inhibitors of various enzymes, with tubulin being a primary and extensively studied target. The inhibitory action of these compounds is crucial to their biological activities, particularly their antiproliferative effects.

Research into the biological targets of this compound analogues has identified significant inhibitory activity against tubulin polymerization, a critical process for cell division. nih.gov While tubulin is a major target, related benzo[b]thiophene structures have also shown inhibitory potential against other enzyme classes like hydrolases and protein kinases.

Tubulin Polymerization: A significant body of research has focused on 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division. nih.gov For instance, compound 4g (structure not specified in the source) was identified as a powerful inhibitor of tubulin polymerization with an IC50 value of 0.67 µM. nih.gov Another analogue, PST-3 , also effectively inhibits the polymerization of tubulin. nih.gov The structure-activity relationship (SAR) studies indicate that modifications, such as adding a methyl group at the C-3 position or a methoxy (B1213986) group at specific positions (C-4, C-6, or C-7) of the benzo[b]thiophene core, can enhance this inhibitory activity. nih.govnih.gov

Hydrolases: The broader benzo[b]thiophene scaffold has been explored for its inhibitory effects on hydrolases. A study on benzo[b]thiophene-chalcone hybrids found that these compounds exhibited inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the nervous system. nih.gov The IC50 values for these analogues against AChE ranged from 20.8 to 121.7 µM. nih.gov

Protein Kinases: Thiophene-containing heterocyclic compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. mdpi.comekb.eg For example, a series of thieno[2,3-b]thiophene (B1266192) derivatives showed potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), both in its wild-type (WT) and mutant (T790M) forms. nih.gov One of the most potent compounds in this series, compound 2 , displayed an IC50 of 5.02 µM against EGFRT790M, which was more effective than the reference drug gefitinib. nih.gov

| Compound/Analogue Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Compound 4g (a 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivative) | Tubulin Polymerization | 0.67 µM | nih.gov |

| Benzo[b]thiophene-chalcone analogues | Acetylcholinesterase (AChE) | 20.8 - 121.7 µM | nih.gov |

| Compound 2 (a thieno[2,3-b]thiophene derivative) | EGFRT790M (Protein Kinase) | 5.02 µM | nih.gov |

| Thieno[2,3-d]pyrimidine derivative 60 | VEGFR-2 (Protein Kinase) | 21 nM | ekb.eg |

The primary mechanism for the anticancer activity of many this compound analogues is their direct interaction with tubulin. nih.gov Molecular docking studies have provided detailed insights into how these molecules bind to their target.

Binding to the Colchicine (B1669291) Site of Tubulin: A novel 5-arylalkynyl-2-benzoyl thiophene (B33073) analogue, PST-3 , has been shown to bind to the colchicine-binding site located at the interface between the α and β-tubulin subunits. nih.gov This binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions within the binding domain. nih.gov The interaction at this specific site disrupts the assembly of microtubules, which is a different mechanism from other tubulin-targeting agents like taxanes. nih.gov Several classes of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophene derivatives also inhibit tubulin polymerization by binding to the colchicine site. nih.gov This targeted interaction prevents the formation of the mitotic spindle, ultimately leading to cell cycle arrest and apoptosis. nih.gov

Interaction with Cyclooxygenase (COX): While direct inhibition of COX by this compound is not extensively documented, studies on other diarylheterocyclic inhibitors provide a potential mechanistic model. These inhibitors can exhibit a three-step reversible kinetic mechanism for COX-2 inhibition. nih.gov Furthermore, structural studies of related compounds in complex with human COX-2 show binding within the cyclooxygenase channel, with key interactions involving amino acid residues like Tyr-385 and Ser-530. nih.gov

Protein-Ligand Binding Studies and Biophysical Characterization (In Vitro)

The interaction between this compound analogues and their protein targets, particularly tubulin, has been characterized using computational and biophysical methods. These studies confirm the binding mode and affinity of the ligands.

Molecular docking studies have been instrumental in visualizing the binding of these thiophene compounds. The analogue PST-3 was shown to fit securely within the colchicine-binding pocket of tubulin. nih.gov This computational analysis revealed specific hydrophobic and hydrogen bonding interactions that are essential for the stable binding of the inhibitor-tubulin complex. nih.gov Thiophene-based ligands have emerged as powerful tools for the fluorescent assessment of pathological protein aggregates, demonstrating their utility in studying protein-ligand interactions. The conformationally sensitive photophysical properties of these ligands allow for the optical assignment of different protein aggregate structures.

Cellular Mechanism of Action Studies (In Vitro)

The enzyme inhibition and protein-binding activities of this compound analogues translate into distinct cellular effects, primarily the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

A hallmark of tubulin-targeting agents is their ability to interfere with the cell cycle. Numerous studies have confirmed that 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives cause cell cycle arrest in the G2/M phase. nih.govnih.govnih.govnih.gov This arrest is a direct consequence of the disruption of microtubule dynamics and the failure to form a functional mitotic spindle. nih.govnih.gov

Following G2/M arrest, these compounds induce apoptosis through the intrinsic mitochondrial pathway. nih.govunife.itnih.gov Key events in this process include:

Activation of Caspases: Treatment with these analogues leads to the activation of initiator caspases (like caspase-9) and effector caspases, particularly caspase-3. nih.govunife.itnih.gov

PARP Cleavage: Activated caspase-3 proceeds to cleave poly(ADP-ribose)polymerase (PARP), a hallmark of apoptosis. nih.govunife.it

Mitochondrial Disruption: The compounds can perturb the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. nih.govunife.it

Regulation by Bcl-2 Family Proteins: The induction of apoptosis is often associated with changes in the expression of Bcl-2 family proteins. nih.gov Studies have shown a decrease in the expression of the anti-apoptotic protein Bcl-2, while the expression of the pro-apoptotic protein Bax may remain unchanged or be upregulated. nih.govnih.gov

| Compound/Analogue | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Compound 4e (2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene) | HeLa | G2/M phase arrest; Caspase-3 activation; PARP cleavage; Bcl-2 downregulation | nih.gov |

| PST-3 | BT549, MDA-MB-468 | G2/M phase arrest; Time-dependent induction of apoptosis | nih.gov |

| Compound 3a and 3b (2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes) | Caco2, HCT-116 | Induction of apoptosis; Increased expression of cleaved-PARP, RIP, and caspase-3 | unife.it |

| Various 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives | K562 | Arrest cells in G2/M phase | nih.gov |

The disruption of microtubule function by this compound analogues triggers changes in cellular signaling pathways that regulate cell cycle progression and apoptosis. The mitotic arrest induced by these compounds is correlated with the modulation of key cell cycle proteins.

For example, treatment of HeLa cells with compound 4e led to an increased expression of cyclin B1. nih.gov In eukaryotic cells, cyclin B1 is a crucial regulator of the G2/M transition. nih.gov The treatment also caused changes in the phosphorylation state of the phosphatase cdc25c, which is necessary to activate the cyclin B1 kinase complex for entry into mitosis. nih.gov In contrast, the expression of the tumor suppressor protein p53 remained unchanged in response to the same compound, suggesting a p53-independent mechanism of action in this context. nih.gov

Receptor Interaction Profiling (In Vitro)

The benzo[b]thiophene molecular framework is a core structure in a class of compounds that exhibit significant biological activity by interacting with microtubules. nih.gov These compounds function as inhibitors of tubulin polymerization, a critical process for cell division, making them a target for anticancer agent development. nih.govnih.gov

One series of analogues, based on the 2-aryl-3-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene ring system, has demonstrated antiproliferative activity with IC50 values ranging from 0.5 to 2 μM against human Burkitt lymphoma (CA-46) and human breast carcinoma (MCF-7) cells. nih.gov The mechanism of action for these compounds involves the inhibition of tubulin polymerization. For instance, specific analogues have shown a partial effect on tubulin polymerization at a concentration of 40 μM, while others were active at a much lower concentration with an IC50 of 3.5 μM. nih.gov

Further studies on 2-(3′,4′,5′-trimethoxybenzoyl)-3-amino-5-aryl/heteroaryl thiophene derivatives confirmed their role as tubulin inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) analyses have elucidated that various substitutions on the aryl moiety at the 5-position of the thiophene ring influence the antiproliferative activity. nih.govresearchgate.net For example, substituents at the para-position of the 5-phenyl group showed antiproliferative activity in the order of F = CH3 > OCH3 = Br = NO2 > CF3 = I > OEt. nih.govresearchgate.net The most promising compounds in these series have been shown to significantly inhibit cancer cell growth at submicromolar concentrations and interact directly with tubulin. nih.gov This interaction leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis. nih.govnih.gov

The table below summarizes the in vitro antiproliferative activity of selected benzo[b]thiophene analogues against various cancer cell lines.

| Compound | Substituent (B-ring) | Cell Line | IC50 (μM) |

| 3a | Unsubstituted | HeLa | 1.5 |

| HL-60 | 2.1 | ||

| Jurkat | 1.8 | ||

| K562 | 1.9 | ||

| A549 | 5.0 | ||

| 4e | para-Ethoxy | HeLa | Submicromolar |

| Jurkat | Submicromolar |

Data sourced from multiple independent experiments. nih.gov

Investigational Antimicrobial and Antifungal Modalities (In Vitro)

Thiophene derivatives have been the subject of extensive in vitro research to evaluate their potential as antimicrobial and antifungal agents. encyclopedia.pub These studies have demonstrated that the thiophene scaffold is a versatile pharmacophore for developing new agents against a range of pathogens, including drug-resistant strains. researchgate.netnih.gov

The antimicrobial activity of thiophene-based compounds is highly dependent on the nature and position of substituents on the thiophene ring. mdpi.com For instance, studies on 3-halobenzo[b]thiophenes revealed that chloro- and bromo-substituents at the third position, combined with a cyclohexanol (B46403) group at the second position, resulted in significant activity against Gram-positive bacteria and the yeast Candida albicans, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL. mdpi.com Interestingly, these compounds showed no activity against Gram-negative bacteria, which is attributed to the additional outer membrane structure of these bacteria. mdpi.com

In contrast, other thiophene derivatives have shown promising activity against Gram-negative bacteria. nih.gov A study focusing on derivatives with a benzamide (B126) group at position 2 and a piperidin-4-yloxy group at position 5 found that the placement of the latter group was crucial for activity. A meta-position resulted in a potent reduction of MIC to 16 mg/L against both Acinetobacter baumannii and Escherichia coli. nih.gov Time-kill curve assays confirmed that certain analogues had bactericidal effects against colistin-resistant strains of these bacteria. nih.gov

Thiophene-based heterocycles have also been synthesized and evaluated against a panel of microbes. One spiro-indoline-oxadiazole derivative demonstrated high and specific activity against Clostridium difficile, with MIC values between 2 and 4 μg/ml, while showing no effect on other tested bacteria. nih.gov This specificity is highly desirable for targeting pathogenic bacteria without affecting the normal microbiota. nih.gov

In the realm of antifungal research, thiophene derivatives have shown efficacy against clinically relevant fungi. A 2-aminothiophene derivative (2AT) exhibited fungicidal action against fluconazole-resistant Candida species, with MICs ranging from 100 to 200 µg/ml. nih.gov Furthermore, this compound demonstrated a synergistic effect when combined with fluconazole, suggesting a potential strategy to enhance the efficacy of existing antifungal drugs. nih.gov Heterocycles derived from thienylchalcones have also shown moderate to good antifungal activity against C. albicans. biust.ac.bw

The tables below summarize the in vitro antimicrobial and antifungal activities of various thiophene analogues.

Table: In Vitro Antibacterial Activity of Thiophene Analogues

| Compound Class | Bacteria | Strain | MIC |

|---|---|---|---|

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | Gram-positive | 16 µg/mL |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | Gram-positive | 16 µg/mL |

| Thiophene derivative 2 | Acinetobacter baumannii | Gram-negative | 16 mg/L |

| Thiophene derivative 2 | Escherichia coli | Gram-negative | 16 mg/L |

Data compiled from multiple studies. nih.govmdpi.comnih.gov

Table: In Vitro Antifungal Activity of Thiophene Analogues

| Compound Class | Fungi | Strain | MIC |

|---|---|---|---|

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Candida albicans | Yeast | 16 µg/mL |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Candida albicans | Yeast | 16 µg/mL |

Computational Chemistry and in Silico Modeling of 3 2 Methoxybenzoyl Thiophene

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, 3-(2-Methoxybenzoyl)thiophene) when it binds to a specific biological target, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. gyanvihar.org The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score or binding energy. nih.govgyanvihar.org

For thiophene (B33073) derivatives, docking studies have been used to evaluate their potential as inhibitors for various targets, including those involved in cancer and infectious diseases. gyanvihar.orgcolab.ws The simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein, providing insights into the stability and specificity of the ligand-receptor complex. gyanvihar.org

Table 2: Example of Molecular Docking Results for a Thiophene Ligand

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| BCL-2 Family Protein | 2W3L | -6.0 to -8.0 | ARG188, ASP159, MET49 |

Note: This table presents example data based on studies of various thiophene derivatives to illustrate the output of docking simulations. It does not represent specific results for this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and molecular complexes over time. mdpi.com For this compound, an MD simulation would model the movements and interactions of its atoms, providing a detailed view of its conformational flexibility. When docked into a protein, MD simulations can assess the stability of the ligand-protein complex. mdpi.com

By analyzing parameters such as the root mean square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the binding pose predicted by docking is stable over a simulated period (typically nanoseconds). mdpi.com These simulations offer a more realistic representation of the biological environment and can reveal conformational changes that occur upon ligand binding. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jetir.org For a class of compounds including this compound, a 2D or 3D-QSAR model could be developed to predict the activity of new, unsynthesized derivatives based on their physicochemical properties or structural features. jetir.org

Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. fiveable.menih.gov A pharmacophore model can be generated either from a set of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based). slideshare.net This model then serves as a 3D query to screen compound libraries for new potential hits. dergipark.org.trmdpi.com

Table 3: Common Pharmacophoric Features

| Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | An atom with a lone pair of electrons (e.g., O, N) that can accept a hydrogen bond. |

| Hydrogen Bond Donor | HBD | A hydrogen atom bonded to an electronegative atom (e.g., O-H, N-H). |

| Hydrophobic Group | H | A nonpolar group, such as an alkyl or aryl group. |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. |

| Positive Ionizable | PI | A group that can carry a positive charge at physiological pH. |

In Silico Prediction of Spectroscopic Data

Computational methods can also be used to predict various spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) calculations, for instance, can predict the molecule's electronic absorption spectra (UV-Vis). nih.gov Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. nih.gov These theoretical spectra are valuable for interpreting experimental data and confirming the molecular structure. While experimental validation is crucial, these in silico predictions provide a powerful complementary tool for chemical characterization. nih.gov

Structure Activity Relationship Sar Studies of 3 2 Methoxybenzoyl Thiophene Derivatives

Impact of Substituent Variations on the Thiophene (B33073) Ring

The thiophene ring serves as a crucial scaffold in this class of compounds, and modifications to its substituents can significantly influence biological efficacy. Studies on related 2-amino-3-aroylthiophene structures have provided valuable insights into how substitutions on this heterocyclic core can modulate activity.

The nature and position of substituents on the thiophene ring play a pivotal role in determining the biological response. For instance, in a series of 2-amino-3-naphthoylthiophenes, which share the 3-aroylthiophene core, cycloalkyl groups fused to the thiophene ring tended to be more potent than their 4,5-dimethyl analogues. nih.gov Specifically, tetrahydrobenzo[b]thiophene derivatives showed greater potency than dihydrocyclopentadien[b]thiophene counterparts, suggesting that the size and nature of the fused ring system are important determinants of activity. nih.gov

In other related thiophene-containing compounds, the introduction of various substituents has been shown to tune the biological effects, which range from antimicrobial to anticancer activity. nih.govorientjchem.org For example, in a series of 2-aminothiophene derivatives, the presence of a 4-hydroxy benzaldehyde (B42025) at the second position resulted in significant antimicrobial activity. nih.gov While not directly on the 3-(2-Methoxybenzoyl)thiophene scaffold, these findings underscore the principle that the electronic and steric properties of substituents on the thiophene ring are key to modulating biological outcomes.

The following table summarizes the general impact of thiophene ring substitutions on the activity of related aroylthiophene derivatives.

| Substitution Pattern | General Effect on Activity | Reference Compound Class |

| 4,5-Cycloalkyl fused rings | Increased potency compared to dimethyl analogs | 2-Amino-3-naphthoylthiophenes |

| 4,5-Dimethyl | Lower potency compared to fused cycloalkyl rings | 2-Amino-3-naphthoylthiophenes |

| 2-Amino group | Often essential for certain biological activities | 2-Amino-3-aroylthiophenes |

| Varied aryl/heteroaryl at C5 | Modulates antiproliferative activity | 2-Amino-3-aroyl-5-arylthiophenes |

Elucidation of Methoxybenzoyl Moiety Contributions to Activity

The methoxybenzoyl portion of the molecule is another critical determinant of biological activity. The position and number of methoxy (B1213986) groups on the benzoyl ring, as well as the potential for other substitutions, have been extensively studied in analogous systems, such as 3-aroylindoles, which are structurally similar to 3-aroylthiophenes.

In these related scaffolds, the methoxy group on the benzoyl ring is often found to be replaceable with other electron-donating groups without a loss of activity. For instance, in a series of 3-aroylindoles, replacing the methoxy group with a methyl or an N,N-dimethylamino group retained strong cytotoxic and antitubulin activities. nih.gov This suggests that the electron-donating nature of the substituent is a key contributor to the compound's potency.

The following table illustrates the effect of replacing the methoxy group on the B-ring of a 3-aroylindole scaffold, providing insight into the potential for similar modifications on the this compound structure.

| B-Ring Substituent | Relative Activity | Reference Compound Class |

| Methoxy | High | 3-Aroylindoles |

| Methyl | High | 3-Aroylindoles |

| N,N-dimethylamino | High | 3-Aroylindoles |

These findings highlight that while the 2-methoxybenzoyl moiety is a key feature, there is scope for modification. The electronic properties of the substituent appear to be more critical than the specific presence of a methoxy group. This allows for the design of analogues with potentially improved pharmacokinetic properties while maintaining high biological activity.

Role of Linker Modifications in Bioactivity

The carbonyl group that links the thiophene and benzoyl moieties is another site for potential modification to enhance biological activity. While this ketone linker is a common feature in many active compounds, research on analogous structures has shown that it is not always essential for potency.

In studies on 3-aroylindoles, the carbonyl linker was successfully replaced with other functional groups, leading to compounds with improved cytotoxic potency. nih.gov Specifically, replacing the carbonyl with a sulfide (B99878) or an oxygen atom demonstrated that the linker could be varied while maintaining or even enhancing the desired biological effect. nih.gov This indicates a degree of flexibility in the structural requirements for the linker region.

The table below shows the impact of linker modifications in the analogous 3-aroylindole series.

| Linker Group | Relative Cytotoxic Potency | Reference Compound Class |

| Carbonyl (C=O) | High | 3-Aroylindoles |

| Sulfide (S) | Improved | 3-Aroylindoles |

| Oxygen (O) | Improved | 3-Aroylindoles |

These results suggest that the primary role of the linker may be to maintain the correct spatial orientation of the thiophene and benzoyl rings. The ability to substitute the carbonyl group with other linkers opens up possibilities for creating derivatives with different chemical properties, such as altered solubility or metabolic stability, which could translate into improved therapeutic profiles.

Stereochemical and Conformational Effects on Biological Response

The three-dimensional arrangement of a molecule is paramount to its interaction with biological targets. Stereochemistry and conformational flexibility can have profound effects on the biological activity of this compound derivatives. The relative orientation of the thiophene and methoxybenzoyl rings, governed by rotation around the single bond of the carbonyl linker, can lead to different conformers with varying affinities for a biological receptor.

While specific conformational studies on this compound were not found, the general principles of stereochemistry's influence on bioactivity are well-established. mdpi.comnih.gov For chiral compounds, it is often the case that one enantiomer is significantly more active than the other, as the specific spatial arrangement of atoms is crucial for optimal binding to a chiral receptor or enzyme active site. nih.gov

The key considerations for the stereochemical and conformational effects are summarized below:

| Factor | Influence on Biological Response |

| Rotational Conformation | The relative orientation of the thiophene and benzoyl rings can affect receptor binding. A preferred conformation may lead to higher activity. |

| Chirality | If chiral centers are introduced, different enantiomers or diastereomers may exhibit significantly different biological activities. |

| Conformational Rigidity | A more rigid conformation, potentially enforced by intramolecular interactions, can lead to higher binding affinity by reducing the entropic cost of binding. |

Understanding these stereochemical and conformational factors is crucial for the design of potent and selective inhibitors based on the this compound scaffold.

Development of Predictive SAR Models and Rational Design Principles

The development of predictive quantitative structure-activity relationship (QSAR) models is a powerful tool in modern drug design. mdpi.comnih.gov By correlating the biological activity of a series of compounds with their physicochemical properties or calculated molecular descriptors, QSAR models can provide valuable insights into the key structural features required for activity and guide the design of new, more potent analogues. nih.govresearchgate.net

For thiophene derivatives, QSAR studies have been successfully employed to understand and predict their biological activities. For instance, in a study of nitrothiophenes, multi-linear regression analysis showed a reasonable correlation between antibacterial activity and calculated properties such as HOMO energies and total atomic charges. nih.gov Such models can predict the activity of new compounds before they are synthesized, saving time and resources.

In another study on benzo[b]thiophene derivatives, a QSAR model was developed to predict radical scavenging activity using descriptors related to the radial distribution function and 2D-autocorrelation. nih.govipb.pt These descriptors helped to identify the importance of electronegative and polarizable atoms at specific topological distances for the observed antioxidant activity. nih.govipb.pt

The general workflow for developing a predictive SAR model involves the following steps:

| Step | Description |

| 1. Data Set Collection | A series of structurally related compounds with measured biological activities is compiled. |

| 2. Descriptor Calculation | A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. |

| 3. Model Building | Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity. |

| 4. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |

| 5. Rational Design | The validated model is used to predict the activity of virtual compounds and to guide the design of new molecules with enhanced potency. |

By applying these principles to this compound derivatives, it is possible to move from traditional trial-and-error synthesis to a more rational, model-driven approach to drug discovery. nih.gov These predictive models, combined with the qualitative SAR insights from the previous sections, provide a robust framework for the design of the next generation of therapeutic agents based on this promising chemical scaffold.

Emerging Research Directions and Potential Applications in Chemical Biology

Rational Design of Targeted Chemical Probes for Biological Systems

The rational design of chemical probes is crucial for dissecting complex biological processes. Thienyl phenyl ketones, due to their chemical properties, have been investigated as potential scaffolds for such probes. For instance, the photochemical behavior of thienyl phenyl ketones has been studied to understand their utility in light-induced reactions, a property that can be harnessed in photolabeling experiments to identify protein-ligand interactions. acs.org The position of the sulfur atom in the thiophene (B33073) ring influences the charge density at the carbonyl group, which in turn affects the molecule's photochemical properties. acs.org This inherent tunability makes the thienyl phenyl ketone scaffold a valuable starting point for designing specific chemical probes.

Furthermore, α-thienyl phenyl ketones have been employed as traceless linkers in solid-phase synthesis, facilitating the construction of well-defined aryl-thiophene oligomers. omec.org.uk This synthetic strategy allows for the systematic modification of the core structure to develop probes with tailored properties for specific biological targets. The ability to cleave the ketone to release the thiophene moiety provides a versatile method for creating libraries of potential probes for screening. omec.org.uk

Exploration in Pre-Clinical Drug Discovery Pipelines (Excluding Clinical Trials)

The 3-benzoylthiophene (B1295597) scaffold is a key feature in a class of molecules known as allosteric modulators of the adenosine (B11128) A1 receptor (A1AR). frontiersin.orgnajah.edu These compounds, particularly 2-amino-3-benzoylthiophene derivatives, have been extensively investigated for their therapeutic potential in preclinical models. frontiersin.orgnih.govacs.orgresearchgate.net Allosteric modulators offer a more nuanced approach to receptor modulation compared to traditional agonists or antagonists, as they can fine-tune the receptor's response to the endogenous ligand, adenosine. frontiersin.org This can lead to improved therapeutic windows and reduced side effects.

One of the most well-characterized 2-amino-3-benzoylthiophene derivatives is PD 81,723. najah.edu This compound and its analogs have been shown to enhance the binding of agonists to the A1AR and have demonstrated potential in conditions such as neuropathic pain. najah.eduresearchgate.net

In a different therapeutic area, a class of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) has shown significant promise as anticancer agents. nih.govaacrjournals.orgresearchgate.netnih.govaacrjournals.org These molecules, which incorporate a methoxybenzoyl moiety, act as microtubule inhibitors by binding to the colchicine (B1669291) binding site on tubulin. aacrjournals.orgaacrjournals.org This mode of action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. aacrjournals.orgaacrjournals.org Notably, some SMART compounds have demonstrated the ability to circumvent P-glycoprotein-mediated multidrug resistance, a major challenge in cancer chemotherapy. aacrjournals.orgnih.govaacrjournals.org Preclinical studies in xenograft models have shown significant antitumor efficacy of these compounds. aacrjournals.orgaacrjournals.org

Scaffold Optimization for Enhanced Bioactivity and Selectivity

Structure-activity relationship (SAR) studies have been instrumental in optimizing the benzoylthiophene scaffold for improved biological activity and selectivity. For the A1AR allosteric modulators, modifications at various positions of the 2-amino-3-benzoylthiophene core have been explored.

Key findings from SAR studies on 2-amino-3-benzoylthiophene derivatives as A1AR allosteric enhancers include:

Substituents on the benzoyl ring: The nature and position of substituents on the phenyl ring significantly influence activity. For example, electron-withdrawing groups can impact the allosteric modulation properties. nih.govacs.org

Substituents on the thiophene ring: Modifications at the 4- and 5-positions of the thiophene ring are crucial for allosteric activity. frontiersin.orgresearchgate.net For instance, the size of the substituent at the C-4 position is a key determinant of potency, with a neopentyl group showing enhanced activity. researchgate.net

The 2-amino group: An intramolecular hydrogen bond between the 2-amino group and the carbonyl of the benzoyl group is proposed to be important for the active conformation. frontiersin.org

These SAR insights have guided the design of more potent and selective A1AR allosteric modulators. frontiersin.orgresearchgate.netresearchgate.net

For the SMART series of microtubule inhibitors, SAR studies have focused on modifications of the "A" (methoxybenzoyl), "B" (aryl), and "C" (thiazole) rings, as well as the linker between them. researchgate.netnih.gov These studies have led to the development of compounds with improved potency, solubility, and pharmacokinetic profiles. nih.govnih.gov

| Compound/Series | Target | Key Structural Features for Activity | Reference(s) |

| 2-Amino-3-benzoylthiophene derivatives | Adenosine A1 Receptor (Allosteric Modulator) | 2-amino group, substituents on benzoyl and thiophene rings. | frontiersin.org, nih.gov, acs.org, researchgate.net, najah.edu |

| PD 81,723 | Adenosine A1 Receptor (Allosteric Modulator) | 2-amino-4,5-dimethylthienyl and 3-(trifluoromethyl)phenyl moieties. | najah.edu |

| 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART) | Tubulin (Colchicine Binding Site) | 3,4,5-trimethoxyphenyl ring, aryl-thiazole core. | nih.gov, aacrjournals.org, researchgate.net, nih.gov, aacrjournals.org |

Integration with High-Throughput Screening Initiatives (In Vitro)

The thienyl phenyl ketone scaffold and its derivatives are well-suited for high-throughput screening (HTS) campaigns to identify new biologically active compounds. The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries. acs.org HTS of such libraries against a wide range of biological targets can rapidly identify hit compounds for further optimization.

For example, a series of novel 2-amino-3-benzoylthiophenes were screened in a functional assay to identify allosteric modulators of the A1AR. nih.govacs.org Similarly, the development of the SMART compounds involved the screening of a series of 4-substituted methoxybenzoyl-aryl-thiazoles for their antiproliferative activity against various cancer cell lines. aacrjournals.orgresearchgate.netaacrjournals.org The use of HTS, including techniques like high-throughput surface plasmon resonance (SPR) screening, can accelerate the discovery of novel modulators for various targets. researchgate.net The amenability of the thienyl ketone core to combinatorial synthesis further enhances its utility in HTS initiatives. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Methoxybenzoyl)thiophene, and how do reaction parameters (e.g., catalysts, solvents) influence yield and purity?

- Methodology :

- The compound can be synthesized via Friedel-Crafts acylation, where 2-methoxybenzoyl chloride reacts with thiophene derivatives in the presence of Lewis acids (e.g., AlCl₃) .

- Alternative routes include cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) for regioselective functionalization of the thiophene ring .

- Solvent choice (e.g., DMF, dichloromethane) and temperature control (room temperature vs. reflux) significantly impact side reactions and purity. For example, DMF enhances solubility in nucleophilic substitutions but may require post-reaction purification via column chromatography .

- Data :

| Reaction Condition | Yield Range | Key Impurities |

|---|---|---|

| AlCl₃, CH₂Cl₂, 0°C | 60–75% | Unreacted acyl chloride |

| Pd(OAc)₂, DMF, 80°C | 50–65% | Homocoupled byproducts |

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound, and how are spectral assignments validated?

- Methodology :

- ¹H/¹³C NMR : The methoxy group (δ ~3.8–4.0 ppm in ¹H NMR) and benzoyl carbonyl (δ ~190–200 ppm in ¹³C NMR) are diagnostic. Thiophene protons appear as distinct doublets (δ ~7.0–7.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-O (methoxy, 1250–1300 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 234.0580 for C₁₂H₁₀O₂S) .

Advanced Research Questions

Q. How do frontier molecular orbitals (FMOs) of this compound derivatives influence their electronic properties, and what computational methods are used to model these interactions?

- Methodology :

- Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates FMOs to predict charge-transfer behavior. The methoxy group lowers the LUMO energy, enhancing electron-accepting capacity .

- Time-dependent DFT (TD-DFT) models UV-Vis spectra, correlating π→π* transitions with experimental λ_max values (e.g., 280–320 nm) .

- Applications : Useful for designing optoelectronic materials (e.g., organic semiconductors) .

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution on the thiophene ring of this compound?

- Methodology :

- Directing Groups : The methoxybenzoyl moiety directs electrophiles (e.g., Br₂, NO₂⁺) to the 5-position of the thiophene ring due to resonance effects .

- Protection/Deprotection : Temporarily protecting the ketone with trimethylsilyl groups allows selective functionalization at the 4-position .

- Case Study : Bromination with NBS (N-bromosuccinimide) in CCl₄ yields 5-bromo-3-(2-methoxybenzoyl)thiophene (>80% regioselectivity) .

Q. How do structural modifications (e.g., substituent effects) alter the biological activity or binding affinity of this compound derivatives?

- Methodology :

- SAR Studies : Introducing electron-withdrawing groups (e.g., -NO₂) at the 5-position enhances interactions with enzyme active sites (e.g., COX-2 inhibition) .

- Docking Simulations : AutoDock Vina predicts binding modes with target proteins (e.g., PDB: 1CX2), validated by IC₅₀ values from enzyme assays .

- Data :

| Derivative | IC₅₀ (COX-2 Inhibition) | LogP |

|---|---|---|

| 5-NO₂ | 0.8 µM | 3.2 |

| 5-CH₃ | 5.4 µM | 4.1 |

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.